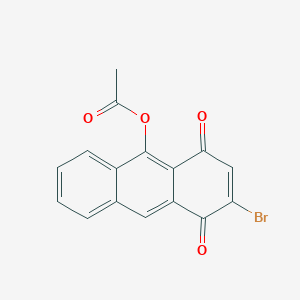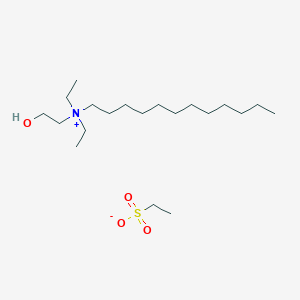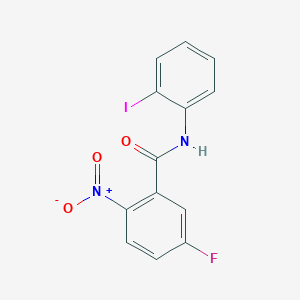![molecular formula C19H19N B14229872 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole CAS No. 824421-73-0](/img/structure/B14229872.png)
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a naphthalene ring fused to a tetrahydroindole structure, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole typically involves the reaction of naphthalen-1-ylmethanol with tetrahydroindole under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles and naphthyl derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent . The pathways involved include signal transduction and metabolic pathways that are crucial for cell survival and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione: This compound shares a similar naphthalene structure but differs in its triazoline ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1: Another compound with a naphthalene ring, but with different functional groups.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is unique due to its specific combination of a naphthalene ring and a tetrahydroindole structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
824421-73-0 |
|---|---|
Molekularformel |
C19H19N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C19H19N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-13-12-16-7-2-4-11-19(16)20/h1,3,5-6,8-10,12-13H,2,4,7,11,14H2 |
InChI-Schlüssel |
JHYPVFBOGBIIEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CN2CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)

![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)

